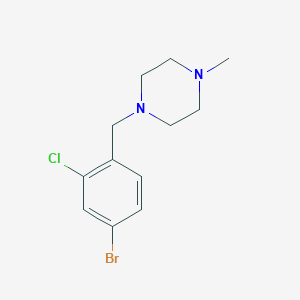1-(4-Bromo-2-chlorobenzyl)-4-methylpiperazine
CAS No.: 1704080-58-9
Cat. No.: VC2598166
Molecular Formula: C12H16BrClN2
Molecular Weight: 303.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1704080-58-9 |
|---|---|
| Molecular Formula | C12H16BrClN2 |
| Molecular Weight | 303.62 g/mol |
| IUPAC Name | 1-[(4-bromo-2-chlorophenyl)methyl]-4-methylpiperazine |
| Standard InChI | InChI=1S/C12H16BrClN2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13)8-12(10)14/h2-3,8H,4-7,9H2,1H3 |
| Standard InChI Key | YRWUJAPTVPOVIV-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC2=C(C=C(C=C2)Br)Cl |
| Canonical SMILES | CN1CCN(CC1)CC2=C(C=C(C=C2)Br)Cl |
Introduction
| Parameter | Value |
|---|---|
| IUPAC Name | 1-[(4-bromo-2-chlorophenyl)methyl]-4-methylpiperazine |
| CAS Registry Number | 1704080-58-9 |
| Molecular Formula | C₁₂H₁₆BrClN₂ |
| Molecular Weight | 303.62 g/mol |
| PubChem CID | 91800435 |
| Standard InChIKey | YRWUJAPTVPOVIV-UHFFFAOYSA-N |
Structural Characteristics and Physical Properties
The molecular structure of 1-(4-Bromo-2-chlorobenzyl)-4-methylpiperazine features several distinct components that contribute to its chemical behavior. The six-membered piperazine ring contains two nitrogen atoms in positions 1 and 4, with a methyl group attached to one nitrogen atom. The other nitrogen atom is connected to a benzyl group substituted with bromine and chlorine atoms .
This structural arrangement creates a molecule with interesting electronic and steric properties. The presence of the two halogen atoms (bromine and chlorine) on the benzyl ring introduces electron-withdrawing effects and potential sites for chemical interactions. The piperazine moiety, a common pharmacophore in many bioactive compounds, contains basic nitrogen atoms that can participate in various interactions, including hydrogen bonding and acid-base chemistry .
Based on computational models and comparison with similar compounds, the following physical properties can be estimated:
| Physical Property | Estimated Value |
|---|---|
| Physical State | Solid at room temperature |
| Boiling Point | Approximately 320-325°C at 760 mmHg |
| Density | Approximately 1.4-1.5 g/cm³ |
| LogP | Approximately 3.0-3.5 |
| Flash Point | Approximately 145-150°C |
Analytical Characterization
Spectroscopic Properties
While comprehensive spectroscopic data for 1-(4-Bromo-2-chlorobenzyl)-4-methylpiperazine is limited in the available literature, the following spectral characteristics would be expected:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) NMR spectrum would likely show:
-
A singlet for the methyl group attached to the piperazine (approximately δ 2.2-2.4 ppm)
-
Complex multiplets for the piperazine ring protons (approximately δ 2.3-3.0 ppm)
-
A singlet for the benzyl CH₂ group (approximately δ 3.4-3.6 ppm)
-
Aromatic protons from the benzyl group showing characteristic coupling patterns (approximately δ 7.0-7.8 ppm)
Mass Spectrometry
Mass spectrometric analysis would be expected to show:
-
Molecular ion peaks at m/z 302/304/306 (reflecting the isotope patterns of bromine and chlorine)
-
Characteristic fragmentation patterns including the loss of the piperazine moiety
Chromatographic Behavior
In high-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis, 1-(4-Bromo-2-chlorobenzyl)-4-methylpiperazine would likely exhibit retention behavior consistent with its moderate to high lipophilicity. The presence of basic nitrogen atoms would influence its chromatographic behavior, particularly in response to pH changes of the mobile phase.
Comparison with Structurally Related Compounds
Several structural analogs of 1-(4-Bromo-2-chlorobenzyl)-4-methylpiperazine have been reported in the chemical literature. A comparative analysis provides insights into the structure-property relationships within this class of compounds.
Positional Isomers
1-(5-Bromo-2-chlorobenzyl)-4-methylpiperazine (CAS: 1704073-59-5) differs from the target compound in the position of the bromine atom. This positional change can alter the electronic distribution and potentially influence both physical properties and biological activities.
Halogen Substitution Variants
1-(4-Bromo-2-fluorobenzyl)-4-methylpiperazine (CAS: 1249727-85-2) features a fluorine atom instead of chlorine at the 2-position. This substitution results in:
-
A slightly lower molecular weight (287.17 g/mol vs. 303.62 g/mol)
-
Potentially different electronic properties due to the higher electronegativity of fluorine
-
Possibly altered metabolic stability and biological activity profiles
| Compound | CAS Number | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 1-(4-Bromo-2-chlorobenzyl)-4-methylpiperazine | 1704080-58-9 | 303.62 | Reference compound |
| 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperazine | 1704073-59-5 | 303.62 | Bromine at 5-position instead of 4-position |
| 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperazine | 1249727-85-2 | 287.17 | Fluorine instead of chlorine at 2-position |
| 1-(3-Bromo-4-chlorobenzyl)-4-methylpiperazine | Not specified | 303.62 | Bromine at 3-position, chlorine at 4-position |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume